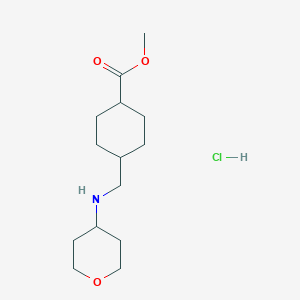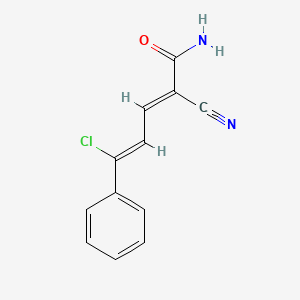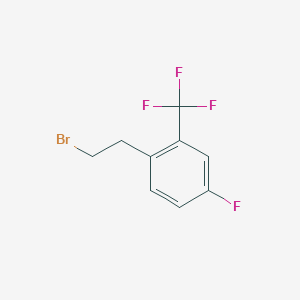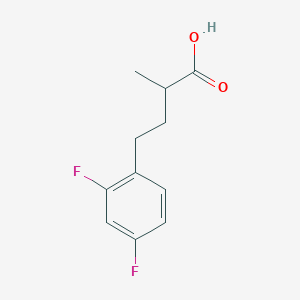
(R)-4-tert-butyl-N-methyl-N-(piperidin-3-yl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-tert-butyl-N-methyl-N-(piperidin-3-yl)benzamide hydrochloride is a compound that features a piperidine ring, which is a six-membered heterocyclic amine. Piperidine derivatives are widely used in medicinal chemistry due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-tert-butyl-N-methyl-N-(piperidin-3-yl)benzamide hydrochloride typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. This process is catalyzed by dual-functional ionic liquids, which offer advantages such as good yields, easy work-ups, and mild reaction conditions .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve continuous flow reactions and the use of chiral catalysts. These methods are designed to be scalable and efficient, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
®-4-tert-butyl-N-methyl-N-(piperidin-3-yl)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
®-4-tert-butyl-N-methyl-N-(piperidin-3-yl)benzamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-4-tert-butyl-N-methyl-N-(piperidin-3-yl)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
®-3-Methyl piperidine carboxylate hydrochloride: Another piperidine derivative with similar structural features.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Known for their anti-tubercular activity.
Uniqueness
®-4-tert-butyl-N-methyl-N-(piperidin-3-yl)benzamide hydrochloride is unique due to its specific substitution pattern and the presence of the tert-butyl group, which may confer distinct biological activities and chemical properties compared to other piperidine derivatives .
Properties
Molecular Formula |
C17H27ClN2O |
|---|---|
Molecular Weight |
310.9 g/mol |
IUPAC Name |
4-tert-butyl-N-methyl-N-[(3R)-piperidin-3-yl]benzamide;hydrochloride |
InChI |
InChI=1S/C17H26N2O.ClH/c1-17(2,3)14-9-7-13(8-10-14)16(20)19(4)15-6-5-11-18-12-15;/h7-10,15,18H,5-6,11-12H2,1-4H3;1H/t15-;/m1./s1 |
InChI Key |
WWLPPONEBUQIMX-XFULWGLBSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(C)[C@@H]2CCCNC2.Cl |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(C)C2CCCNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


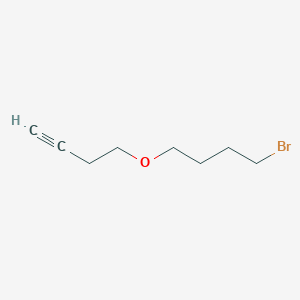
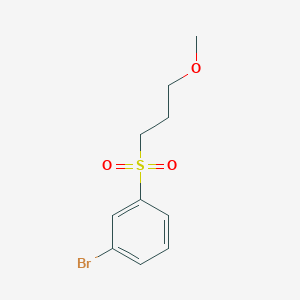
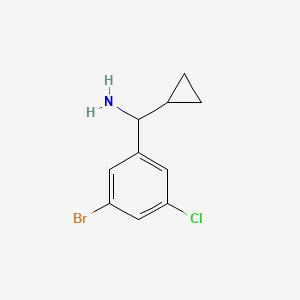
![4-[2-(4-Fluoro-3-methylphenyl)ethyl]piperidine](/img/structure/B12080310.png)
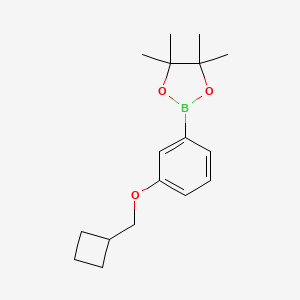

![1-[(4-Ethenylphenyl)methyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12080332.png)
